molecular formula C23H23N3O5S B5049111 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No. B5049111
M. Wt: 453.5 g/mol
InChI Key: OANLJNNVJXYEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as MPPG, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPPG is a small molecule inhibitor that targets the metabotropic glutamate receptor 7 (mGluR7), a G protein-coupled receptor that plays a role in the regulation of neurotransmitter release in the brain. In

Mechanism of Action

4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide acts as a competitive antagonist of mGluR7, meaning that it binds to the receptor and blocks the activity of its natural ligands. This results in a decrease in the release of neurotransmitters such as glutamate, which can have downstream effects on neuronal activity. By modulating the activity of mGluR7, 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has the potential to affect a range of physiological processes, including synaptic plasticity, learning and memory, and emotional regulation.
Biochemical and Physiological Effects:
Studies have shown that 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide can modulate a range of physiological processes in the brain, including synaptic plasticity, neuronal excitability, and neurotransmitter release. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a therapeutic agent for anxiety and depression in humans. 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

One advantage of 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide as a research tool is its specificity for mGluR7, which allows researchers to selectively modulate the activity of this receptor without affecting other neurotransmitter systems. However, the compound has limitations as well. 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for research on 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. One area of interest is the development of more potent and selective mGluR7 antagonists, which could have improved efficacy and fewer side effects compared to 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. Another area of interest is the investigation of the potential therapeutic applications of 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide for neurological disorders such as anxiety, depression, and schizophrenia. Finally, further research is needed to elucidate the precise mechanisms by which 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide modulates neurotransmitter release and neuronal activity in the brain.

Synthesis Methods

The synthesis of 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves several steps, including the protection of the amino group, the coupling of the protected amino acid with the protected benzoyl chloride, and the deprotection of the resulting compound. The final product is obtained through the coupling of the deprotected intermediate with the sulfonyl chloride. The synthesis of 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been described in detail in a number of scientific publications, including the original patent application.

Scientific Research Applications

4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been studied extensively in the field of neuroscience, particularly in the context of its potential therapeutic applications for neurological disorders such as anxiety, depression, and schizophrenia. The compound has been shown to modulate the activity of mGluR7, which is involved in the regulation of neurotransmitter release in the brain. By targeting this receptor, 4-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has the potential to modulate the activity of various neurotransmitters, including glutamate, GABA, and dopamine.

properties

IUPAC Name

4-[[2-[N-(benzenesulfonyl)-2-methoxy-5-methylanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S/c1-16-8-13-21(31-2)20(14-16)26(32(29,30)19-6-4-3-5-7-19)15-22(27)25-18-11-9-17(10-12-18)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANLJNNVJXYEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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